1-[Benzyl(methyl)amino]-4-methylpentan-3-one
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Overview
Description
1-[Benzyl(methyl)amino]-4-methylpentan-3-one is an organic compound that features a benzyl group attached to a nitrogen atom, which is further connected to a methyl group and a pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 4-methylpentan-3-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of zeolite catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[Benzyl(methyl)amino]-4-methylpentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Benzyl(methyl)amino]-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
1-Phenylethylamine: A methylated derivative of benzylamine with chiral properties.
Uniqueness: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one is unique due to its specific structure, which combines a benzyl group with a pentanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
73608-73-8 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-[benzyl(methyl)amino]-4-methylpentan-3-one |
InChI |
InChI=1S/C14H21NO/c1-12(2)14(16)9-10-15(3)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
VCNFIRHBHKMUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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